

Spectroscopic comparison of mesaconic, itaconic, and citraconic acids.

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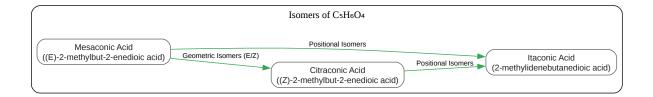
A Spectroscopic Comparison of Mesaconic, Itaconic, and Citraconic Acids: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a clear understanding of the structural and electronic properties of isomeric molecules is paramount. **Mesaconic acid**, itaconic acid, and citraconic acid, all dicarboxylic acids with the chemical formula C₅H₆O₄, serve as important building blocks in various chemical syntheses and biological processes. While sharing the same molecular formula, their distinct structural arrangements as geometric and positional isomers lead to unique spectroscopic signatures. This guide provides a comprehensive comparison of these three acids based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

Structural Isomerism

Mesaconic acid ((2E)-2-methylbut-2-enedioic acid) and citraconic acid ((2Z)-2-methylbut-2-enedioic acid) are geometric isomers (E/Z isomers) due to the restricted rotation around the carbon-carbon double bond. Itaconic acid (2-methylidenebutanedioic acid) is a positional isomer of the other two, with the double bond in a terminal position. These structural differences are the basis for their distinct spectroscopic properties.





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Figure 1: Isomeric relationships between mesaconic, itaconic, and citraconic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in 1 H and 13 C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing clear differentiation between these isomers.

¹H NMR Spectral Data

Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
Mesaconic Acid	~6.46 (q)	=C-H
~1.92 (d)	-CH₃	
Itaconic Acid	~6.33 (s)	=CH2 (one H)
~5.85 (s)	=CH ₂ (one H)	_
~3.40 (s)	-CH₂-	_
Citraconic Acid	~5.60 (q)	=C-H
~1.91 (d)	-CH₃	

Note: Chemical shifts can vary depending on the solvent and pH. Data is compiled from various sources.[1][2][3][4][5]



The most striking difference in the ¹H NMR spectra is the number and splitting patterns of the signals. Itaconic acid exhibits two singlets for the terminal alkene protons and a singlet for the methylene protons. In contrast, mesaconic and citraconic acids each show a quartet for the vinyl proton and a doublet for the methyl group, a consequence of coupling between these protons. The difference in the chemical shifts of the vinyl and methyl protons between mesaconic and citraconic acids arises from the different spatial relationship of the methyl and carboxylic acid groups with respect to the double bond.

¹³C NMR Spectral Data

Compound	Chemical Shift (δ, ppm)	Assignment
Mesaconic Acid	~170, ~168	C=O
~135	=C-CH₃	
~130	=C-H	
~15	-CH₃	
Itaconic Acid	~176, ~170	C=O
~134	=C	
~131	=CH ₂	_
~38	-CH ₂ -	
Citraconic Acid	~172, ~168	C=O
~138	=C-CH₃	
~123	=C-H	_
~23	-CH₃	_

Note: Chemical shifts can vary depending on the solvent. Data is compiled from various sources.[1][2][3]

The ¹³C NMR spectra further highlight the structural differences. Itaconic acid is distinguished by the presence of a methylene carbon signal (~38 ppm) and a terminal alkene carbon (~131 ppm). The chemical shifts of the methyl and vinyl carbons in mesaconic and citraconic acids



are also distinct, reflecting the different steric and electronic effects in the E and Z configurations.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorptions for these dicarboxylic acids are from the O-H, C=O, and C=C bonds.

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)
Mesaconic Acid	~3000 (broad)	~1700	~1650
Itaconic Acid	~3000 (broad)	~1700	~1640
Citraconic Acid	~3000 (broad)	~1700	~1650

Note: Wavenumbers are approximate. Data is compiled from various sources.[3][6][7][8]

While the IR spectra share broad similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification. The C=C stretching frequency can also vary slightly, reflecting the substitution pattern of the double bond. For instance, the exocyclic double bond in itaconic acid may show a slightly different absorption compared to the endocyclic double bonds in mesaconic and citraconic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same nominal molecular weight of 130 g/mol.



Compound	Molecular Ion [M]+ or [M- H] [–]	Key Fragment Ions (m/z)
Mesaconic Acid	130 (as [M]+) or 129 (as [M- H] ⁻)	113, 85, 69, 45
Itaconic Acid	130 (as [M]+) or 129 (as [M- H] ⁻)	113, 85, 69, 45
Citraconic Acid	130 (as [M]+) or 129 (as [M- H] ⁻)	113, 86, 85, 69, 45

Note: Fragmentation patterns can vary based on the ionization technique. Data is compiled from various sources.[1][2][3][9][10]

While the molecular ion peak confirms the molecular formula, the fragmentation patterns under techniques like Electron Ionization (EI) can show subtle differences. The loss of water (m/z 112), a carboxyl group (m/z 85), and other characteristic fragments can be observed. The relative intensities of these fragment ions can differ between the isomers, providing a basis for their differentiation by mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS).

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 300, 500, or 600 MHz for the ¹H nucleus.[1][2][3] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

IR Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. For ATR, the sample is placed directly



on the crystal. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, the acids are often derivatized (e.g., silylation) to increase their volatility. The derivatized sample is injected into a gas chromatograph for separation, and the eluent is introduced into a mass spectrometer.[11] For LC-MS, the underivatized acid can be separated on a suitable column (e.g., reversed-phase) and introduced into the mass spectrometer, often using electrospray ionization (ESI).[12]

Conclusion

Mesaconic, itaconic, and citraconic acids, while isomeric, exhibit distinct spectroscopic properties that allow for their unambiguous identification. ¹H and ¹³C NMR spectroscopy are particularly powerful in differentiating these isomers due to significant differences in chemical shifts and coupling patterns. IR spectroscopy provides confirmation of functional groups, and mass spectrometry, especially when coupled with chromatography, can distinguish them based on fragmentation patterns. This guide provides a foundational understanding for researchers working with these important dicarboxylic acids.

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